Ytterbium(III) Carbonate Hydrate

Description

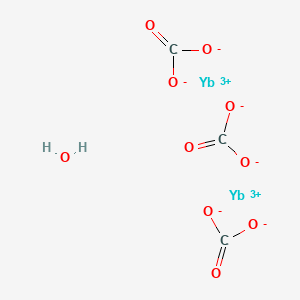

Ytterbium(III) carbonate hydrate, with the molecular formula C₃O₉Yb₂ (molecular weight: 526.11 g/mol), is a rare earth carbonate compound characterized by its stability, insolubility in water, and hygroscopic nature . It typically appears as a white crystalline powder and is synthesized through controlled precipitation or thermal decomposition methods. Its structure often includes variable hydration states (e.g., Yb₂(CO₃)₃·xH₂O), which influence its reactivity and applications in materials science and catalysis .

Properties

IUPAC Name |

ytterbium(3+);tricarbonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Yb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWSGMKOTKPSQE-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Yb+3].[Yb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Yb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical and Material Science Applications

Precursor for Synthesis

Ytterbium(III) carbonate hydrate is primarily utilized as a precursor for synthesizing other ytterbium compounds, particularly ytterbium oxide (). Through thermal decomposition (calcination), it converts to ytterbium oxide, which is pivotal in various applications such as solid-state electrolytes and ceramic pigments .

Luminescent Materials

The unique luminescent properties of ytterbium ions enable the synthesis of luminescent materials. These materials find applications in:

- Biomedicine : Ytterbium-doped nanoparticles serve as probes for targeted imaging in living organisms.

- Optoelectronics : Employed in devices such as fiber amplifiers and fiber optic technologies due to their efficient light absorption and emission characteristics .

Industrial Applications

Catalysts

this compound is used in the production of catalysts for petroleum refining and environmental protection. Its role as a catalyst enhances reaction efficiency in various chemical processes .

Glass and Ceramics Manufacturing

The compound is integral to producing specialty glasses and ceramics. Ytterbium compounds improve the optical properties of glass, making them suitable for high-performance applications in electronics and optics .

Medical Applications

Medical Imaging and Radiotherapy

Ytterbium compounds are explored for their potential in medical imaging techniques due to their luminescent properties. They are also investigated for use in radiotherapy, where their ability to emit radiation can be harnessed for therapeutic purposes .

Case Study 1: Luminescent Nanoparticles

Research has demonstrated that ytterbium oxide nanoparticles derived from this compound exhibit significant potential in photochemical applications. These nanoparticles have been shown to effectively degrade organic pollutants under UV light exposure, highlighting their utility in environmental remediation efforts.

Case Study 2: Fiber Optic Technologies

A study on the integration of ytterbium-doped materials into fiber optic systems revealed enhanced signal amplification capabilities. The absorption band at approximately 985 nm allows efficient energy conversion, making these materials crucial for advancing telecommunications technology .

Comparison with Similar Compounds

Key Observations :

- Ytterbium and terbium carbonates exhibit similar insolubility, while neodymium carbonate shows slight solubility due to differences in ionic radii (Nd³⁺: 0.98 Å vs. Yb³⁺: 0.87 Å) .

- Thermal stability follows the trend: Ytterbium > Terbium > Neodymium , correlating with lanthanide contraction effects .

Research Advancements and Challenges

Recent studies highlight the role of this compound in upconversion nanomaterials (e.g., NaYF₄:Yb³⁺/Er³⁺), where its high purity (>99.9%) ensures optimal optical performance . However, scalability remains a hurdle due to the compound’s hygroscopic nature and sensitivity to atmospheric CO₂ .

Comparatively, terbium and neodymium carbonates are more established in industrial applications but lack the niche optical advantages of ytterbium derivatives .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Ytterbium(III) Carbonate Hydrate with high purity (>99.9%)?

- Methodology : Precipitation reactions are commonly employed. For example, mixing ytterbium(III) nitrate hydrate (Yb(NO₃)₃·xH₂O) with ammonium carbonate ((NH₄)₂CO₃) in aqueous media under controlled pH (6–8) yields Yb₂(CO₃)₃·xH₂O. Post-synthesis, the product is washed with deionized water and ethanol to remove ionic impurities, followed by vacuum drying at 60–80°C .

- Purity Validation : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to confirm trace metal impurities (e.g., <10 ppm Si), while thermogravimetric analysis (TGA) quantifies hydration states (xH₂O) .

Q. How can the hydration state (xH₂O) of this compound be experimentally determined?

- Methodology : TGA coupled with differential scanning calorimetry (DSC) is standard. Heating the compound from 25°C to 600°C at 10°C/min under nitrogen reveals mass loss steps corresponding to water release (e.g., 10–15% mass loss for x ≈ 3–4) and carbonate decomposition (CO₂ evolution at ~300°C). Karl Fischer titration may supplement TGA for precise water quantification .

Q. What analytical techniques are suitable for distinguishing this compound from anhydrous Ytterbium(III) Carbonate?

- Methodology :

- X-ray Diffraction (XRD) : Hydrated forms exhibit distinct lattice parameters (e.g., monoclinic vs. hexagonal phases) compared to anhydrous variants .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Hydrates show O–H stretching bands (~3450 cm⁻¹) and bending modes (~1630 cm⁻¹), absent in anhydrous samples .

Advanced Research Questions

Q. How does the thermal decomposition pathway of this compound vary under different atmospheric conditions?

- Experimental Design :

- Inert Atmosphere (N₂/Ar) : Decomposition proceeds via sequential steps: dehydration → Yb₂(CO₃)₃ → YbOCO₃ (intermediate oxycarbonate) → Yb₂O₃ (final oxide) at ~800°C. Intermediate phases are confirmed via in-situ XRD .

- Oxidizing Atmosphere (Air) : Accelerated carbonate decomposition occurs, with CO₂ evolution detected via gas chromatography-mass spectrometry (GC-MS). Residual Yb₂O₃ purity is ≥99.9% when starting with high-purity carbonate .

Q. What strategies mitigate phase impurities during the synthesis of Ytterbium(III) Oxide (Yb₂O₃) from this compound?

- Methodology :

- Controlled Calcination : Slow heating (2°C/min) to 900°C with intermediate isothermal holds (e.g., 300°C for 1 hour) ensures complete carbonate-to-oxide conversion.

- Dopant Addition : Incorporating 1–2 mol% fluorides (e.g., YbF₃) stabilizes the oxide phase and suppresses YbOCO₃ intermediates, as shown in XRD studies .

Q. How can the reactivity of this compound be leveraged in sol-gel synthesis of upconversion nanoparticles?

- Advanced Protocol :

- Precursor Preparation : Dissolve Yb₂(CO₃)₃·xH₂O in hot acetic acid to form Yb(III) acetate hydrate, which is then mixed with yttrium/erbium acetates in a 1-octadecene/oleic acid solvent system.

- Nanoparticle Growth : Hydrothermal treatment at 280°C for 6 hours yields Yb³⁺-doped NaYF₄ nanoparticles, characterized via TEM and photoluminescence spectroscopy .

Q. What are the challenges in reconciling discrepancies between experimental and theoretical hydration states (xH₂O) in this compound?

- Analysis Framework :

- Computational Modeling : Density Functional Theory (DFT) simulations predict stable hydration states (e.g., x = 3–4) based on lattice energy minimization.

- Experimental Validation : Pair TGA data with synchrotron XRD to resolve crystallographic water sites. Discrepancies often arise from amorphous hydrated phases undetectable via XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.